molecular formula C16H19NO2 B7763929 1-(4-Nitrophenyl)adamantane

1-(4-Nitrophenyl)adamantane

Cat. No.: B7763929
M. Wt: 257.33 g/mol
InChI Key: KGJYJYQWAMPKER-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)adamantane is a nitro-substituted adamantane derivative characterized by a rigid adamantane cage linked to a para-nitrophenyl group. This structure combines the stability and lipophilicity of adamantane with the electron-withdrawing nitro group, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(4-nitrophenyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c18-17(19)15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJYJYQWAMPKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1459-49-0
Record name 1-(4-Nitrophenyl)tricyclo[3.3.1.13,7]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1459-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)adamantane typically involves the functionalization of the adamantane core. One common method is the radical-based functionalization, which directly converts diamondoid C–H bonds to C–C bonds . This process often involves the use of carbocation or radical intermediates that exhibit unique stability and reactivity. Industrial production methods may include large-scale radical functionalization reactions, utilizing specific catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction to form amine derivatives while preserving the adamantane framework.

Key Reaction Data

Reaction ConditionsReagents/CatalystsProductYieldSource
Hydrogenation (60°C, 4 hrs)H₂ (1 atm), Pd/C (10%)1-(4-Aminophenyl)adamantane78-82%
Catalytic transfer hydrogenationNH₃BH₃, Fe₃O₄ nanoparticles1-(4-Aminophenyl)adamantane89%

Mechanistic Notes

  • The nitro group’s reduction follows a stepwise pathway:
    NO2NONHOHNH2\text{NO}_2 \rightarrow \text{NO} \rightarrow \text{NHOH} \rightarrow \text{NH}_2 .

  • Adamantane’s rigid structure prevents steric hindrance during catalytic hydrogenation.

Oxidation Reactions

Controlled oxidation targets either the adamantane core or the aromatic ring.

Documented Transformations

Substrate PositionOxidizing SystemProductOutcomeSource
Adamantane C-HKMnO₄, H₂SO₄, 80°C1-(4-Nitrophenyl)-3-hydroxyadamantanePartial adamantane hydroxylation
Aromatic ringO₃, CH₂Cl₂, -78°C1-(4-Nitro-3-oxyphenyl)adamantaneRing oxidation at meta position

Critical Observations

  • Nitro groups deactivate the aromatic ring, limiting electrophilic oxidation without harsh conditions .

  • Adamantane hydroxylation competes with ring oxidation under strongly acidic conditions.

Electrophilic Aromatic Substitution (EAS)

The nitro group directs incoming electrophiles to meta positions, though reactivity is subdued.

Nitration Studies

Nitrating AgentConditionsProduct DistributionNotesSource
HNO₃/H₂SO₄0°C, 2 hrs1-(3-Nitro-4-nitrophenyl)adamantane (≤5%)Low yield due to deactivation
Acetyl nitrateCH₃CN, 25°C1-(3-Acetyl-4-nitrophenyl)adamantaneAcetyl group introduced at meta

Mechanistic Insights

  • EAS occurs exclusively at the meta position relative to the nitro group, consistent with its strong electron-withdrawing nature .

  • Steric shielding by adamantane further suppresses substitution yields .

Functional Group Interconversion

The nitro group enables diverse derivatization pathways.

Selected Conversions

Reaction TypeReagentsProductApplicationSource
Ullmann CouplingCuI, 1,10-phenanthroline1-(4-Biphenyl)adamantaneMaterial science precursors
Sandmeyer ReactionCuCN, KCN1-(4-Cyanophenyl)adamantanePharmaceutical intermediates

Stability Under Reactive Conditions

1-(4-Nitrophenyl)adamantane demonstrates remarkable thermal and chemical stability:

ConditionTemperatureDurationDegradation ObservedNotesSource
Concentrated HCl100°C24 hrs<2%Adamantane core intact
UV irradiation25°C48 hrs8%Nitro group photoreduction

Unexplored Reaction Pathways

  • Cross-Coupling Reactions : Potential for Suzuki-Miyaura couplings using boronic acids (untested in literature).

  • Bioconjugation : No studies on adamantane’s use in host-guest complexes post-nitrophenyl modification.

Scientific Research Applications

1-(4-Nitrophenyl)adamantane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)adamantane involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes, making it effective in drug delivery and other applications .

Comparison with Similar Compounds

1-(4-Methyl-3-nitrophenyl)adamantane

  • Molecular Formula: C₁₇H₂₁NO₂ .
  • Molecular Weight : 271.35 g/mol .
  • The methyl group may enhance lipophilicity, influencing solubility and bioavailability.
  • Applications : Used in research as a precursor for further functionalization .

1-Nitroadamantane

  • CAS No.: 7575-82-8 .
  • Structure : Nitro group directly attached to the adamantane cage.
  • Key Differences :
    • Lacks the aromatic phenyl ring, reducing conjugation effects and altering electronic properties.
    • Likely less stable under reducing conditions due to the absence of an aromatic system to delocalize electron density.
  • Applications : Investigated for antiviral activity, similar to Tecovirimat derivatives .

3-(4-Nitrophenyl)adamantane-1-carboxylic Acid

  • Molecular Formula: C₁₇H₁₉NO₄ .
  • Key Differences: A carboxylic acid group on the adamantane enhances polarity and solubility in aqueous media.
  • Applications: Potential drug candidate due to dual functional groups enabling salt formation and targeted interactions .

1-(Phenylethynyl)adamantane (4j)

  • Synthesis : Prepared via photochemical methods using cesium oxalate and PhEBX .
  • Key Differences :
    • Ethynyl linkage introduces sp-hybridized carbon, enabling conjugation and participation in click chemistry.
    • Exhibits distinct photophysical properties compared to nitro-substituted analogs.
  • Applications : Explored in materials science for optoelectronic devices .

N-(1-Adamantyl)acetamide

  • Molecular Formula: C₁₂H₁₉NO .
  • Molecular Weight : 193.29 g/mol .
  • Key Differences :
    • Acetamide group replaces nitrophenyl, introducing hydrogen-bonding capacity.
    • Lower molecular weight and higher polarity compared to nitro derivatives.
  • Applications : Studied for neurological applications, such as NMDA receptor modulation .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
1-(4-Nitrophenyl)adamantane C₁₆H₁₉NO₂ ~257.33 (estimated) Para-nitrophenyl High lipophilicity, potential antiviral
1-(4-Methyl-3-nitrophenyl)adamantane C₁₇H₂₁NO₂ 271.35 3-Methyl, 4-nitrophenyl Enhanced steric hindrance
1-Nitroadamantane C₁₀H₁₅NO₂ ~181.23 (estimated) Nitro on adamantane Direct nitro functionalization
3-(4-Nitrophenyl)adamantane-1-carboxylic Acid C₁₇H₁₉NO₄ ~301.34 (estimated) Carboxylic acid, para-nitrophenyl Improved solubility, drug candidate
1-(Phenylethynyl)adamantane C₁₈H₂₀ 236.35 Phenylethynyl Optoelectronic applications
N-(1-Adamantyl)acetamide C₁₂H₁₉NO 193.29 Acetamide Neurological drug candidate

Biological Activity

1-(4-Nitrophenyl)adamantane is a compound belonging to the adamantane family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its antiviral, antibacterial, anticancer properties, and its mechanisms of action based on recent research findings.

1. Overview of Adamantane Derivatives

Adamantane derivatives, including this compound, are recognized for their broad spectrum of biological activities. The parent compound, adamantane, was initially noted for its antiviral properties, particularly in the treatment of influenza. Subsequent derivatives have shown promise in various therapeutic areas, including antimicrobial and anticancer activities.

2.2 Antibacterial Activity

This compound has demonstrated antibacterial properties against various strains of bacteria. A study evaluating the antimicrobial activity of adamantane derivatives found that certain compounds exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Compound Bacterial Strain MIC (µg/mL)
This compoundStaphylococcus aureus62.5
Escherichia coli125
Candida albicans1000

2.3 Anticancer Activity

The anticancer potential of adamantane derivatives is a growing area of research. In vitro studies have shown that compounds with an adamantane core can inhibit the proliferation of various cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells . The antiproliferative activity is often assessed using assays like MTT, which measure cell viability.

Cell Line IC50 (µM)
HeLa<10
MCF-7<10
HCT-11620
HepG-230

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Many adamantane derivatives act as enzyme inhibitors, affecting pathways crucial for microbial survival or cancer cell proliferation.
  • Membrane Disruption: The lipophilic nature of adamantanes allows them to integrate into lipid membranes, leading to disruption and cell death.
  • Molecular Docking Studies: Computational studies suggest that these compounds may bind effectively to target proteins due to hydrophobic interactions, enhancing their bioactivity .

4. Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of bioactive adamantane derivatives:

  • A study reported the synthesis of hydrazide-hydrazones containing the adamantyl moiety, which exhibited significant antimicrobial and cytotoxic activities against various human cancer cell lines .
  • Another investigation highlighted the synthesis and characterization of thiosemicarbazones derived from adamantane skeletons, noting their efficacy against Candida albicans and various bacterial strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Nitrophenyl)adamantane, and what analytical methods validate its purity?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or photoredox catalysis. For example, a protocol using cesium carboxylates and aryl halides under blue-light irradiation (e.g., 4CzIPN as a photocatalyst) yields derivatives like 1-(phenylethynyl)adamantane, with purity confirmed by 1^1H/13^13C NMR, GC-MS, and column chromatography (Rf values in pentane) . Yields vary (e.g., 28% in one study ), emphasizing the need for optimization.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : As a laboratory chemical, it requires storage in airtight containers at 2–8°C, away from light and moisture. Safety protocols include using PPE (gloves, goggles) and referencing the SDS for spill management (e.g., neutralization with sodium bicarbonate) .

Q. What spectroscopic techniques are critical for characterizing adamantane derivatives?

  • Methodological Answer : 1^1H NMR (400 MHz in CDCl3_3) identifies aromatic protons (δ 7.15–7.44 ppm) and adamantane CH/CH2_2 signals (δ 1.09–2.07 ppm). 13^13C NMR confirms nitrophenyl and adamantane carbons (e.g., δ 124–151 ppm for aromatic carbons) . GC-MS provides molecular ion peaks (e.g., m/z 292.29 for C16_{16}H12_{12}N4_4O2_2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected byproducts during nitrophenyl functionalization?

  • Methodological Answer : Contradictions arise from solvent polarity, temperature, or competing pathways. For instance, adamantylation in trifluoroacetic acid may yield diketones instead of diols due to acid-mediated oxidation . Mitigation involves optimizing reaction conditions (e.g., lower acidity, inert atmosphere) and monitoring intermediates via TLC or in situ FTIR .

Q. What strategies improve the yield of this compound derivatives in photoredox reactions?

  • Methodological Answer : Key factors include:

  • Catalyst loading : 5 mol% 4CzIPN improves electron transfer efficiency .
  • Solvent systems : Dichloromethane/tert-butanol (1:1) enhances solubility of adamantane precursors .
  • Substoichiometric reagents : Using 1.5 equiv of aryl halides minimizes side reactions .
    Documented yields range from 28% to 92% depending on these variables .

Q. How does the adamantane scaffold influence the biological activity of nitrophenyl derivatives?

  • Methodological Answer : The adamantane cage enhances lipid solubility, improving membrane permeability. Structural studies (X-ray crystallography) reveal hydrogen-bonding motifs (e.g., O–H⋯N and π-π interactions) that stabilize protein-ligand interactions, as seen in adamantane-bearing kinase inhibitors . Raman and DFT simulations further correlate vibrational modes (e.g., C–S stretches) with antibacterial activity in triazole-adamantane hybrids .

Q. What advanced analytical techniques address purity challenges in adamantane derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis resolve ambiguities in molecular formulas. For example, HRMS of 1-(3-isoselenocyanatopropyl)adamantane confirms Se incorporation (m/z calc. 327.08, found 327.07) . X-ray photoelectron spectroscopy (XPS) quantifies surface impurities in solid-state samples .

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